(2E)-3-(Phenylsulfanyl)prop-2-enoic acid
Overview
Description
3-(Phenylthio)acrylic acid is also referred as cis-β -phenyl thioacrylic acid. Ionization constants of cis-β -phenyl thioacrylic acid and their ring derivatives have been evaluated.
Scientific Research Applications
Structural Investigation and Spectroscopy
Structural analysis and spectroscopic studies of compounds similar to "(2E)-3-(Phenylsulfanyl)prop-2-enoic acid" provide insights into their molecular behavior. For instance, Venkatesan et al. (2016) characterized a related compound using X-ray crystallography, spectroscopic methods, and quantum chemical calculations. Their study highlights the importance of intramolecular and intermolecular interactions in stabilizing the crystal structure, as well as the spectroscopic identification of vibrational modes and ligand-to-ligand charge transfer phenomena (Venkatesan et al., 2016).
Synthesis of Potential Therapeutic Agents
Compounds structurally similar to "this compound" have been synthesized and evaluated for their potential therapeutic applications. For example, Jampílek et al. (2004) described the synthesis of related compounds as potential antileukotrienic drugs. Their work demonstrates the application of specific catalytic conditions for the synthesis and the evaluation of these compounds for their antiplatelet and cytotoxic activities (Jampílek et al., 2004).
Nonlinear Optical (NLO) Activity
The NLO properties of compounds structurally related to "this compound" have also been explored. A study by Venkatesan et al. (2016) on a similar compound revealed significant NLO activity, confirmed by both experimental and theoretical analyses. This study suggests potential applications of these compounds in optical technologies (Venkatesan et al., 2016).
Cross-Coupling Reactions for Selective Synthesis
The palladium-catalyzed cross-coupling of iodovinylic acids, akin to "this compound," has been shown to selectively produce 3,3-disubstituted prop-2-enoic acids under mild conditions. This methodology, detailed by Abarbri et al. (2002), illustrates the versatility of these compounds in synthetic chemistry for constructing complex molecular architectures (Abarbri et al., 2002).
Properties
IUPAC Name |
(E)-3-phenylsulfanylprop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2S/c10-9(11)6-7-12-8-4-2-1-3-5-8/h1-7H,(H,10,11)/b7-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCLSYKCZWZYPIX-VOTSOKGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63413-91-2, 706-01-4 | |
Record name | NSC122682 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122682 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(Phenylthio)acrylic acid, mixture of cis and trans | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (2Z)-3-(phenylsulfanyl)prop-2-enoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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